molecular formula C24H27FN2O3S B2572950 N,N-DIETHYL-6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]QUINOLINE-3-CARBOXAMIDE CAS No. 1110989-80-4

N,N-DIETHYL-6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]QUINOLINE-3-CARBOXAMIDE

Cat. No.: B2572950
CAS No.: 1110989-80-4
M. Wt: 442.55
InChI Key: BRGLPNGEUXFYOQ-UHFFFAOYSA-N
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Description

N,N-DIETHYL-6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]QUINOLINE-3-CARBOXAMIDE is a complex organic compound with a quinoline core structure. This compound is notable for its unique combination of functional groups, including a fluorine atom, a benzenesulfonyl group, and a carboxamide group. These features make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]QUINOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluorine Atom: Electrophilic fluorination can be used to introduce the fluorine atom at the desired position on the quinoline ring.

    Sulfonylation: The benzenesulfonyl group can be introduced via a sulfonyl chloride derivative in the presence of a base.

    Carboxamide Formation: The carboxamide group is typically formed through the reaction of the corresponding carboxylic acid with an amine, using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]QUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

Scientific Research Applications

N,N-DIETHYL-6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]QUINOLINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]QUINOLINE-3-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but common mechanisms include competitive inhibition, allosteric modulation, and covalent modification of target proteins.

Comparison with Similar Compounds

Similar Compounds

    N,N-DIETHYL-4-FLUOROBENZENESULFONAMIDE: This compound shares the benzenesulfonyl group but lacks the quinoline core and carboxamide group.

    6-FLUOROQUINOLINE-3-CARBOXAMIDE: Similar quinoline core and carboxamide group but lacks the benzenesulfonyl group.

    N,N-DIETHYL-QUINOLINE-3-CARBOXAMIDE: Shares the quinoline core and carboxamide group but lacks the fluorine and benzenesulfonyl groups.

Uniqueness

N,N-DIETHYL-6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]QUINOLINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N,N-diethyl-6-fluoro-4-[4-(2-methylpropyl)phenyl]sulfonylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-5-27(6-2)24(28)21-15-26-22-12-9-18(25)14-20(22)23(21)31(29,30)19-10-7-17(8-11-19)13-16(3)4/h7-12,14-16H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGLPNGEUXFYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=C(C=C3)CC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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